molecular formula C12H15N B8340086 2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole

2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole

Cat. No. B8340086
M. Wt: 173.25 g/mol
InChI Key: DTSXQWQKTGNWHG-UHFFFAOYSA-N
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Patent
US06960666B2

Procedure details

To a stirred solution of potassium hydroxide (8.67 g, 154.6 mmol) in 100 mL of methanol was trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole (8.32 g, 30.91 mmol), and the mixture was stirred at room temperature for four hours. The mixture was concentrated in-vacuo, and the residue was partitioned between diethyl ether and water. The layers were separated, and the aqueous phase was extracted with three 200 mL portions of diethyl ether. The combined organic phases were dried over sodium sulfate, and concentrated in-vacuo to a yellow oil. The oil was purified by flash chromatography on an 8×15 cm silica column, eluting with a 40:10:1 mixture of methylene chloride, methanol, and 25% aqueous ammonium hydroxide. Obtained 2.5 g of the trans isomer as a white solid, and 2.0 g of the cis isomer as a pale yellow solid. Yield=46% (trans), 37% (cis). NMR (trans) (300 MHz, CDCl3) δ 7.12 (m, 4H), 3.36-3.31 (m, 2H), 3.08-3.03 (m, 2H), 2.71-2.58 (m, 4H), 2.46 (bs, 1H), 1.90 (m, 2H).
Quantity
8.67 g
Type
reactant
Reaction Step One
Name
trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole
Quantity
8.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].FC(F)(F)C([N:7]1[CH2:15][C@@H:14]2[C@H:9]([CH2:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[CH2:13]2)[CH2:8]1)=O>CO>[CH2:8]1[CH:9]2[CH:14]([CH2:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[CH2:10]2)[CH2:15][NH:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
8.67 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole
Quantity
8.32 g
Type
reactant
Smiles
FC(C(=O)N1C[C@H]2CC3=C(C[C@@H]2C1)C=CC=C3)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with three 200 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on an 8×15 cm silica column
WASH
Type
WASH
Details
eluting with a 40:10:1 mixture of methylene chloride, methanol, and 25% aqueous ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
Obtained 2.5 g of the trans isomer as a white solid, and 2.0 g of the cis isomer as a pale yellow solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1NCC2CC3=C(CC12)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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